molecular formula C8H10N4O B13332463 4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile

4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile

Cat. No.: B13332463
M. Wt: 178.19 g/mol
InChI Key: OMHYXFIONBRPKY-UHFFFAOYSA-N
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Description

4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile typically involves the reaction of 2-chloropyrimidine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in solvents like DMF or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid derivatives, while reduction can produce pyrimidine-2-methylamine derivatives.

Mechanism of Action

The mechanism of action of 4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-Methoxyethyl)amino)pyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethylamino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

4-(2-methoxyethylamino)pyrimidine-2-carbonitrile

InChI

InChI=1S/C8H10N4O/c1-13-5-4-11-7-2-3-10-8(6-9)12-7/h2-3H,4-5H2,1H3,(H,10,11,12)

InChI Key

OMHYXFIONBRPKY-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=NC=C1)C#N

Origin of Product

United States

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